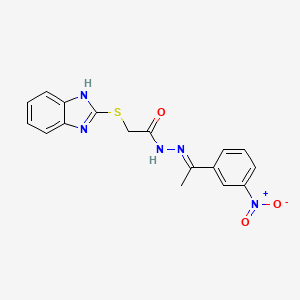![molecular formula C26H52N2O10 B11670127 13,13'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1,4,7,10-tetraoxa-13-azacyclopentadecane)](/img/structure/B11670127.png)
13,13'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1,4,7,10-tetraoxa-13-azacyclopentadecane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,13’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1,4,7,10-tetraoxa-13-azacyclopentadecane) is a complex organic compound known for its unique structure and versatile applications. This compound features a central ethane-1,2-diylbis(oxyethane-2,1-diyl) backbone, flanked by two 1,4,7,10-tetraoxa-13-azacyclopentadecane moieties. Its intricate structure allows it to participate in various chemical reactions and makes it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 13,13’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1,4,7,10-tetraoxa-13-azacyclopentadecane) typically involves multi-step organic reactions. One common method includes the reaction of ethane-1,2-diylbis(oxyethane-2,1-diyl) with 1,4,7,10-tetraoxa-13-azacyclopentadecane under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
13,13’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1,4,7,10-tetraoxa-13-azacyclopentadecane) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds with different functional groups.
Applications De Recherche Scientifique
13,13’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1,4,7,10-tetraoxa-13-azacyclopentadecane) has numerous applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 13,13’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1,4,7,10-tetraoxa-13-azacyclopentadecane) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethane-1,2-diylbis(oxyethane-2,1-diyl) bis(4-methylbenzenesulfonate)
- (Ethane-1,2-diylbis(oxy))bis(ethane-2,1-diyl) dioctanoate
- Ethane-1,2-diylbis(oxyethane-2,1-diyl) bis(2-methylprop-2-enoate)
Highlighting Uniqueness
Compared to these similar compounds, 13,13’-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis(1,4,7,10-tetraoxa-13-azacyclopentadecane) stands out due to its unique structure, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C26H52N2O10 |
|---|---|
Poids moléculaire |
552.7 g/mol |
Nom IUPAC |
13-[2-[2-[2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethoxy]ethoxy]ethyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane |
InChI |
InChI=1S/C26H52N2O10/c1(27-3-9-31-15-19-35-23-24-36-20-16-32-10-4-27)7-29-13-14-30-8-2-28-5-11-33-17-21-37-25-26-38-22-18-34-12-6-28/h1-26H2 |
Clé InChI |
MVJXVBNBLJMTEI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCN1CCOCCOCCN2CCOCCOCCOCCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-3-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B11670052.png)
![N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670061.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B11670077.png)
![2-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11670085.png)
![N'-[(1E)-1-(4-aminophenyl)ethylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B11670090.png)
![3-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11670091.png)
![(5E)-3-benzyl-5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11670094.png)

![N'-[(3Z)-5-bromo-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11670110.png)
![2-[5-(4-bromophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-chloro-4-phenylquinazoline](/img/structure/B11670111.png)
![N-(5-Chloro-2-methoxyphenyl)-N-[(N'-cycloheptylidenehydrazinecarbonyl)methyl]-4-methyl-3-nitrobenzene-1-sulfonamide](/img/structure/B11670112.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11670114.png)
![6-Amino-4-(3-nitrophenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11670117.png)

